BIIB091

Pharmacokinetics Half-Life BTK Inhibitor

BIIB091 is an orally bioavailable, reversible BTK inhibitor, validated in Phase 2 MS trials. Its non-covalent binding, >500-fold kinome selectivity (KINOMEscan), and unique short plasma half-life (0.66 h) with long BTK residence time (>40 min) differentiate it from covalent agents like evobrutinib. This profile is ideal for modeling sustained target engagement with minimal systemic exposure. Procure this high-purity tool compound to ensure reproducible, off-target-free results in B cell and myeloid cell signaling studies.

Molecular Formula C28H34N10O2
Molecular Weight 542.6 g/mol
Cat. No. B10827741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIIB091
Molecular FormulaC28H34N10O2
Molecular Weight542.6 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=C(N=N1)C(=O)NC2CCN(CC3=C2C=CC(=C3)C4=NC(=NC=C4)NC5=CN(N=C5)C)C6COC6
InChIInChI=1S/C28H34N10O2/c1-28(2,3)38-15-25(34-35-38)26(39)32-24-8-10-37(21-16-40-17-21)13-19-11-18(5-6-22(19)24)23-7-9-29-27(33-23)31-20-12-30-36(4)14-20/h5-7,9,11-12,14-15,21,24H,8,10,13,16-17H2,1-4H3,(H,32,39)(H,29,31,33)/t24-/m1/s1
InChIKeyJSAQBOQCZJHWMA-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIIB091: A Next-Generation, Reversible, and Highly Selective BTK Inhibitor for Multiple Sclerosis Research and Development


BIIB091 is an investigational, orally bioavailable, small-molecule Bruton's tyrosine kinase (BTK) inhibitor developed by Biogen for the potential treatment of relapsing forms of multiple sclerosis (MS). It is a reversible, non-covalent, orthosteric inhibitor that binds the BTK protein in a DFG-in conformation, sequestering the critical Tyr-551 residue into an inactive state with high affinity [1]. BIIB091 is structurally distinct, featuring a tetrahydrobenzoazepine core and is currently in Phase 2 clinical development [2].

Why BIIB091 Cannot Be Substituted with Other BTK Inhibitors: Differentiated Binding, Selectivity, and Clinical Positioning


BTK inhibitors under investigation for multiple sclerosis exhibit disparate binding mechanisms, selectivity profiles, pharmacokinetic half-lives, and central nervous system penetrance, precluding generic substitution [1]. Unlike irreversible, covalent agents such as evobrutinib or tolebrutinib, BIIB091's reversible, non-covalent binding mode offers a distinct safety and pharmacodynamic profile [2]. Furthermore, BIIB091 demonstrates an unusually short half-life of 0.66 hours, which is a critical differentiator for dosing and washout considerations [3]. These molecular distinctions necessitate compound-specific validation; direct substitution without re-optimization is not scientifically sound.

Quantitative Differentiation of BIIB091: Head-to-Head Evidence Against Clinical-Stage BTK Inhibitors and Active Comparators


BIIB091 Exhibits a Distinctive Pharmacokinetic Half-Life of 0.66 Hours, Markedly Shorter Than All Other MS-Phase BTK Inhibitors

BIIB091 possesses a human half-life of 0.66 hours, which is substantially shorter than the half-lives reported for other BTK inhibitors in Phase II/III MS trials, including evobrutinib (2 hours), fenebrutinib (4.2-9.9 hours), and tolebrutinib (1.5-2 hours) [1]. This rapid clearance profile is a key determinant of dosing regimen and potential safety advantages, such as reduced drug accumulation and faster reversibility of target engagement.

Pharmacokinetics Half-Life BTK Inhibitor

BIIB091 Demonstrates >500-Fold Selectivity for BTK Across a Panel of >400 Kinases, a Benchmark for Off-Target Safety

In a comprehensive KINOMEscan assay evaluating >400 individual kinases, BIIB091 exhibited >500-fold selectivity for BTK over all other kinases tested . While direct comparative data for all MS-stage BTK inhibitors are not uniformly available, a review notes that among these agents, fenebrutinib and orelabrutinib are considered the most selective, while tolebrutinib binds the greatest number of other kinases [1]. BIIB091's selectivity metric positions it competitively with the most selective agents in the class and is consistent with the high selectivity benchmark required for minimizing off-target toxicity.

Selectivity KINOMEscan BTK Inhibitor

BIIB091 Forms Long-Lived Complexes with BTK (t1/2 >40 min) Enabling Potent Whole Blood Activity Despite Rapid Systemic Clearance

BIIB091 forms exceptionally long-lived complexes with BTK, exhibiting a dissociation half-life (t1/2) of more than 40 minutes [1]. This kinetic property is a key differentiating feature that explains its potent inhibition in whole blood assays, achieving IC50 values of 87 nM and 106 nM in stimulated B cells and myeloid cells, respectively [1]. In contrast, the short plasma half-life of 0.66 hours would otherwise suggest weak sustained activity, but the prolonged BTK residence time overcomes this limitation.

Binding Kinetics Target Engagement Whole Blood Assay

BIIB091 Inhibits B-Cell Activation with an In Vivo IC50 of 55 nM in a Phase 1 Trial, Establishing a Clear Pharmacodynamic Benchmark

In a Phase 1 healthy volunteer trial, BIIB091 inhibited naïve and unswitched memory B-cell activation with an in vivo IC50 of 55 nM, without significantly impacting lymphoid or myeloid cell survival after 14 days of dosing [1]. This quantitative pharmacodynamic parameter provides a direct link between systemic exposure and functional target modulation in humans, a critical bridge for dose selection in Phase 2 trials.

Pharmacodynamics Phase 1 B-Cell Activation

BIIB091 Phase 2 FUSION Trial Employs an Active-Controlled Design with Diroximel Fumarate, Enabling Direct Efficacy Comparison

The ongoing Phase 2 FUSION trial (NCT05798520) is a randomized, blinded, active-controlled study evaluating BIIB091 monotherapy and combination with diroximel fumarate (Vumerity) against diroximel fumarate alone in participants with relapsing MS [1]. The primary endpoint in Part 2 is the reduction in T1 gadolinium-enhancing lesions, a direct measure of anti-inflammatory activity [2]. This active-controlled design contrasts with many BTK inhibitor trials that use placebo or teriflunomide as comparators, providing a more rigorous test of BIIB091's additive or superior benefit relative to an approved, standard-of-care disease-modifying therapy.

Clinical Trial Design Phase 2 Active Comparator

Scalable and Efficient Synthetic Route to BIIB091's Tetrahydrobenzoazepine Core Enables Robust Supply for Late-Stage Clinical Development

A biocatalytic route employing an amine transaminase (ATA) has been developed for the synthesis of the key tetrahydrobenzoazepine core of BIIB091 [1]. This route has been demonstrated at a subkilogram scale and offers significant improvements in synthetic efficiency, overall yield, and process greenness compared to earlier chiral resolution and diastereoselective methods [1]. The process was specifically optimized to support API manufacturing for early clinical trials and is positioned for potential late clinical and commercial supply [1].

Process Chemistry Scalable Synthesis Biocatalysis

Recommended Research and Procurement Applications for BIIB091 Based on Quantitative Differentiation


Preclinical Studies Requiring High-Selectivity BTK Inhibition with Minimal Off-Target Kinase Activity

BIIB091's >500-fold selectivity over >400 kinases, as demonstrated in KINOMEscan, makes it an optimal tool compound for investigating BTK-specific signaling pathways in B cells and myeloid cells without confounding off-target effects . This is particularly critical for validating target biology in autoimmune and inflammatory disease models where high kinome-wide selectivity is required.

Pharmacokinetic/Pharmacodynamic Modeling Studies Leveraging a Short Half-Life and Prolonged Target Residence Time

BIIB091's unique combination of a short plasma half-life (0.66 h) and long BTK residence time (t1/2 >40 min) makes it an ideal candidate for exploring PK/PD relationships and optimal dosing strategies [1]. Researchers can use BIIB091 to model scenarios where sustained target engagement is achieved with minimal systemic drug exposure, a key principle for designing safer chronic therapies.

Combination Therapy Research in Multiple Sclerosis Models

The Phase 2 FUSION trial design evaluating BIIB091 in combination with diroximel fumarate provides a clinical rationale for preclinical studies investigating additive or synergistic effects of BTK inhibition with other disease-modifying therapies [2]. BIIB091 can be used as a representative reversible BTK inhibitor in such combination studies.

Procurement for Process Chemistry Development and Large-Scale Synthesis of Complex Chiral BTK Inhibitors

The well-documented evolution of BIIB091's synthetic route, culminating in a scalable biocatalytic process, provides a valuable case study for process chemists [3]. BIIB091 can be used as a benchmark compound for developing and optimizing synthetic methodologies for complex, chiral kinase inhibitors, particularly those containing tetrahydrobenzoazepine cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIIB091

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.